4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

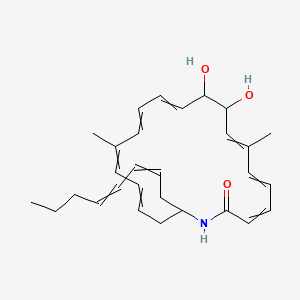

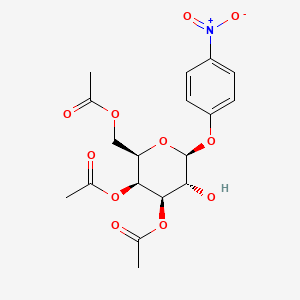

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is a crucial compound employed in biomedicine . It acts as a substrate for fucosidase enzymes, facilitating the study of diseases associated with aberrant fucosylation . Additionally, it can be used in the development and evaluation of potential drugs targeting fucosidases and in the synthesis of novel carbohydrate-based therapeutics for various diseases .

Molecular Structure Analysis

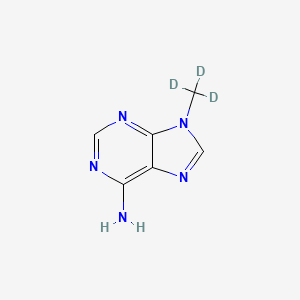

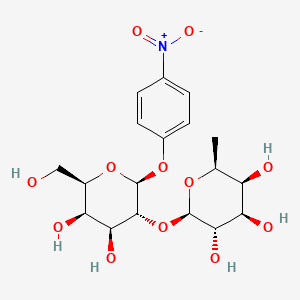

The molecular formula of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is C18H25NO12 . The IUPAC name is (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol .Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is 447.39 g/mol .Scientific Research Applications

Enzymatic Assays for Fucosyltransferase Activity

This compound is frequently used as a substrate in enzymatic assays to study the activity of fucosyltransferases . These enzymes are crucial for the synthesis of fucose-containing structures on glycoproteins and glycolipids, which play significant roles in cell-cell interaction and recognition processes.

Glycan Biosynthesis Studies

The compound aids in the investigation of glycan biosynthesis . Understanding the synthesis of glycans is vital for comprehending various biological processes, including cell adhesion, immune response, and pathogen interaction.

Anti-Cancer Drug Development

Researchers utilize this compound in the development of potential anti-cancer drugs . Since cancer cells often exhibit altered glycosylation patterns, targeting fucose-containing glycans could provide a therapeutic strategy.

Anti-Viral Drug Research

Similar to anti-cancer applications, this compound can be employed in the development of anti-viral drugs targeting viruses that exploit host glycan structures for entry and infection .

Immunology and Inflammation

In immunological research, the compound is used to understand the role of fucosylation in immune system modulation and inflammatory responses . Fucosylation patterns can influence leukocyte trafficking and immune cell activation.

Mechanism of Action

Target of Action

The primary target of the compound 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is fucosyltransferase , an enzyme involved in the biosynthesis of fucose-containing glycans .

Mode of Action

This compound is commonly utilized as a substrate in enzymatic assays to study the activity of fucosyltransferase

Biochemical Pathways

The compound aids in the investigation of glycan biosynthesis , a crucial biological process involved in the formation of complex carbohydrates . The downstream effects of this pathway are diverse and can influence various cellular functions.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in studying fucosyltransferase activity and glycan biosynthesis . This compound can be employed in the development of potential anti-cancer or anti-viral drugs targeting fucose-containing glycans .

Future Directions

properties

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-PRQUWTJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745393 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77640-21-2 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)